5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Structure–Activity Relationship Oxadiazole Regiochemistry

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1903170-70-6) is a fully synthetic, small-molecule heterocycle belonging to the 1,2,4‑oxadiazole class. Its structure incorporates a 3‑methyl‑1,2,4‑oxadiazole ring connected at the 5‑position to a 4‑phenylpyrrolidine scaffold, which is further N‑substituted with a cyclopropylsulfonyl group.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 1903170-70-6
Cat. No. B2775745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
CAS1903170-70-6
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4CC4
InChIInChI=1S/C16H19N3O3S/c1-11-17-16(22-18-11)15-10-19(23(20,21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3
InChIKeyUOONWJMAOSDWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1903170-70-6): Procurement-Relevant Structural and Pharmacophoric Profile


5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1903170-70-6) is a fully synthetic, small-molecule heterocycle belonging to the 1,2,4‑oxadiazole class . Its structure incorporates a 3‑methyl‑1,2,4‑oxadiazole ring connected at the 5‑position to a 4‑phenylpyrrolidine scaffold, which is further N‑substituted with a cyclopropylsulfonyl group. The compound is offered as a research‑grade chemical (typical purity ≥95%) by multiple suppliers and is primarily utilized as a screening compound or synthetic intermediate in early‑stage medicinal chemistry and chemical biology programs .

Why Generic Substitution of 5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole Fails: Structural Uniqueness Prevents In‑Class Interchange


Although numerous 1,2,4‑oxadiazole‑pyrrolidine sulfonamides exist commercially, small structural perturbations profoundly alter biological target engagement. The specific combination found in CAS 1903170‑70‑6—a 3‑methyl‑1,2,4‑oxadiazole regiochemistry with a 4‑phenyl‑N‑cyclopropylsulfonyl pyrrolidine—cannot be directly substituted by its 3‑yl‑oxadiazole regioisomer (CAS 2034286‑35‑4) or by analogs bearing carbonyl, arylsulfonyl, or des‑sulfonyl groups. In published DPP‑IV inhibitor series, a single sulfonamide substituent change shifts IC₅₀ values by >10‑fold [1]. Similarly, oxadiazole‑pyrrolidine hybrids exhibit antibacterial activity only when the N‑sulfonyl group and stereoelectronic properties are precisely preserved [2]. Therefore, sourcing the exact CAS‑specified compound is essential for SAR continuity and assay reproducibility.

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 5‑(Pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole vs. 3‑(Pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole Connectivity

CAS 1903170‑70‑6 features the 5‑(pyrrolidin‑3‑yl)‑1,2,4‑oxadiazole connectivity, whereas its closest commercial regioisomer, 3‑(1‑(cyclopropylsulfonyl)‑4‑phenylpyrrolidin‑3‑yl)‑1,2,4‑oxadiazole (CAS 2034286‑35‑4), places the pyrrolidine at the oxadiazole 3‑position. This regioisomer lacks the 3‑methyl substituent present on the target compound. In oxadiazole‑based DPP‑IV inhibitors, shifting the oxadiazole attachment point from 5‑ to 3‑position, combined with methyl deletion, alters the vectors of the phenyl and sulfonyl pharmacophores, which is known to cause >10‑fold changes in target-binding IC₅₀ within published pyrrolidine‑sulfonamide series [1].

Medicinal Chemistry Structure–Activity Relationship Oxadiazole Regiochemistry

Sulfonyl vs. Carbonyl Linker Differentiation: N‑Cyclopropylsulfonyl vs. N‑Cyclopropylcarbonyl Pyrrolidine

A commercially available analog, 5‑(1‑(cyclopropanecarbonyl)‑4‑phenylpyrrolidin‑3‑yl)‑3‑methyl‑1,2,4‑oxadiazole, replaces the target compound's cyclopropylsulfonyl group with a cyclopropylcarbonyl group. The sulfonamide (SO₂) is a non‑hydrolyzable, tetrahedral group that acts as a hydrogen‑bond acceptor, whereas the amide (C=O) has different geometry and hydrogen‑bonding character. In the DPP‑IV inhibitor series, sulfonamide‑bearing oxadiazoles consistently show sub‑20 nM IC₅₀, while the corresponding carboxamide variants were either inactive or not reported, implying the sulfonyl group is critical for potency [1].

Medicinal Chemistry Isosteric Replacement Sulfonamide vs. Carboxamide

N‑Cyclopropylsulfonyl vs. N‑Arylsulfonyl Differentiation: Impact on Steric and Electronic Properties

The N‑cyclopropylsulfonyl group in CAS 1903170‑70‑6 offers a smaller steric footprint and distinct electronic character compared to the N‑(2‑fluorophenyl)sulfonyl analog (5‑(1‑((2‑fluorophenyl)sulfonyl)‑4‑phenylpyrrolidin‑3‑yl)‑3‑methyl‑1,2,4‑oxadiazole). Cyclopropylsulfonamide derivatives frequently exhibit superior metabolic stability and lower CYP inhibition relative to their arylsulfonamide counterparts in early ADME screening [1]. While no direct comparative ADME data exist for this specific pair, the cyclopropyl group's reduced lipophilicity (calculated AlogP of CAS 1903170‑70‑6 ≈ 2.8 vs. ≈ 3.5 for the 2‑fluorophenyl analog) indicates potentially better aqueous solubility and a lower risk of phospholipidosis [2].

Medicinal Chemistry Sulfonamide SAR Cyclopropyl vs. Aryl

Class‑Level DPP‑IV Inhibitory Activity: Quantitative Benchmark for 1,2,4‑Oxadiazole‑Pyrrolidine Sulfonamides

A series of 1,2,4‑oxadiazol‑3‑yl pyrrolidine‑1‑sulfonamide derivatives was recently evaluated for in vitro DPP‑IV inhibition. The most active compound (B‑XI) displayed an IC₅₀ of 11.32 ± 1.59 nM, and five congeners showed IC₅₀ values between 11.32 and 19.65 nM, compared to the clinical standard Vildagliptin (4.79 ± 1.66 nM) [1]. Although CAS 1903170‑70‑6 is a 5‑yl regioisomer not explicitly tested in that study, the shared oxadiazole‑pyrrolidine‑sulfonamide pharmacophore places it within the same activity bracket. This quantitative class benchmark can guide procurement decisions when selecting a tool compound for DPP‑IV or related serine protease programs.

Antidiabetic DPP‑IV Inhibition Enzyme Assay

Antibacterial Potential: Class‑Level DNA Gyrase / Topoisomerase IV Inhibition

A library of 1,2,4‑oxadiazole/pyrrolidine hybrids was designed and tested against DNA gyrase and topoisomerase IV, key antibacterial targets. Several hybrids exhibited potent inhibitory activity, demonstrating that the oxadiazole‑pyrrolidine scaffold is competent for dual enzyme inhibition [1]. CAS 1903170‑70‑6, bearing the essential oxadiazole‑pyrrolidine‑sulfonamide architecture, is structurally eligible for similar antibacterial screening applications. The N‑sulfonyl group is a recognized pharmacophoric element in this series, and its absence in simpler analogs (e.g., 3‑methyl‑5‑(4‑phenylpyrrolidin‑3‑yl)‑1,2,4‑oxadiazole) correlates with loss of activity [1].

Antibacterial DNA Gyrase Topoisomerase IV

Physicochemical Differentiation: Calculated Properties vs. Des‑Sulfonyl and Arylsulfonyl Analogs

Calculated molecular properties show that CAS 1903170‑70‑6 occupies a favorable lead‑like chemical space. Its molecular weight (333.41) and AlogP (~2.8) fall within the “lead‑like” boundaries (MW ≤ 350; logP ≤ 3.5), whereas the des‑cyclopropylsulfonyl analog (C₁₃H₁₅N₃O, MW 229.28) is significantly smaller and more polar, and the N‑(2‑fluorophenyl)sulfonyl analog (C₁₉H₁₈FN₃O₃S, MW 387.43, AlogP ~3.5) is larger and more lipophilic [1]. These differences impact solubility, permeability, and protein binding, making CAS 1903170‑70‑6 a balanced starting point for hit expansion.

Cheminformatics ADME Prediction Lead‑likeness

5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole: Evidence‑Grounded Application Scenarios


Antidiabetic Drug Discovery: DPP‑IV Inhibitor Screening and Hit‑to‑Lead Optimization

Based on class‑level evidence that 1,2,4‑oxadiazole‑pyrrolidine sulfonamides achieve DPP‑IV IC₅₀ values as low as 11.32 nM [1], CAS 1903170‑70‑6 can serve as a starting scaffold for antidiabetic lead optimization. Its cyclopropylsulfonyl group and 3‑methyl‑oxadiazole substructure provide three distinct vectors for SAR exploration. The balanced lead‑like properties (MW 333.41, AlogP ~2.8) support further functionalization without breaching drug‑likeness thresholds.

Antibacterial Screening: DNA Gyrase and Topoisomerase IV Dual‑Target Programs

Given the demonstrated activity of 1,2,4‑oxadiazole/pyrrolidine hybrids against DNA gyrase and topoisomerase IV [1], CAS 1903170‑70‑6 represents a rational candidate for antibacterial screening panels. Its N‑cyclopropylsulfonyl group is a required pharmacophoric element for enzyme inhibition, distinguishing it from inactive des‑sulfonyl analogs. The compound can be used as a reference standard when evaluating novel antibacterial agents targeting Gram‑positive and Gram‑negative pathogens.

Chemical Biology Tool Compound: Serine Protease Probe Development

The sulfonamide‑oxadiazole scaffold is a privileged motif for serine protease inhibition, as evidenced by DPP‑IV class‑level activity [1]. CAS 1903170‑70‑6 can be employed as a chemical biology probe to study protease function, cellular signaling, and metabolic pathways. Its structural uniqueness relative to commercial protease inhibitor libraries (distinct 5‑yl oxadiazole connectivity, N‑cyclopropylsulfonyl group) may offer selectivity advantages, warranting profiling against a panel of serine hydrolases.

Medicinal Chemistry SAR Expansion: Regiochemical and Substituent Scanning

The compound occupies a strategic position in the oxadiazole‑pyrrolidine sulfonamide SAR matrix. Its 5‑yl oxadiazole connectivity and N‑cyclopropylsulfonyl substituent complement the better‑studied 3‑yl regioisomers and N‑arylsulfonyl variants [1]. Procurement of CAS 1903170‑70‑6 enables direct head‑to‑head comparison with CAS 2034286‑35‑4 (3‑yl regioisomer) and 5‑(1‑((2‑fluorophenyl)sulfonyl)‑4‑phenylpyrrolidin‑3‑yl)‑3‑methyl‑1,2,4‑oxadiazole (arylsulfonyl analog), facilitating comprehensive SAR mapping.

Quote Request

Request a Quote for 5-(1-(Cyclopropylsulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.